Ethyl 3-(3-bromophenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
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Overview
Description
Ethyl 3-(3-bromophenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrrolo[1,2-c]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromophenyl and nitrobenzoyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-bromophenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolo[1,2-c]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as pyrrole and pyrimidine derivatives.
Introduction of the Bromophenyl Group: This step often involves a bromination reaction using bromine or a brominating agent.
Addition of the Nitrobenzoyl Group: This can be done through a nitration reaction using nitric acid or a nitrating mixture.
Esterification: The final step involves the esterification of the carboxylate group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-bromophenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl).
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Substituted phenyl derivatives.
Substitution: Carboxylic acids.
Scientific Research Applications
Ethyl 3-(3-bromophenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activities.
Biological Studies: The compound is used in various biological assays to understand its interaction with biological targets.
Chemical Research: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Industrial Applications: The compound’s derivatives are explored for their potential use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-bromophenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets in biological systems. The nitrobenzoyl group may participate in electron transfer reactions, while the bromophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-chlorobenzoyl)pyrrolo[1,2-c]quinazoline-1-carboxylate: Similar structure but with a chlorobenzoyl group instead of a nitrobenzoyl group.
Ethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate: Similar structure but with a different core scaffold.
Uniqueness
Ethyl 3-(3-bromophenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is unique due to the presence of both bromophenyl and nitrobenzoyl groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
302912-72-7 |
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Molecular Formula |
C23H16BrN3O5 |
Molecular Weight |
494.3 g/mol |
IUPAC Name |
ethyl 3-(3-bromophenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H16BrN3O5/c1-2-32-23(29)18-11-21(22(28)14-6-8-17(9-7-14)27(30)31)26-13-25-19(12-20(18)26)15-4-3-5-16(24)10-15/h3-13H,2H2,1H3 |
InChI Key |
HAHYFABUXXFWNV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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